N-Benzyl-2-methyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-methyl-5-nitropyridine-3-carboxamide: is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a methyl group at the second position, a nitro group at the fifth position, and a carboxamide group at the third position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by subsequent functional group modifications. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The 3-nitropyridine can then be further functionalized to introduce the benzyl, methyl, and carboxamide groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of N-Benzyl-2-methyl-5-aminopyridine-3-carboxamide.
Reduction: Formation of N-Benzyl-2-methyl-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and carboxamide groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
N-Benzyl-2-methyl-5-aminopyridine-3-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-Benzyl-2-methyl-5-chloropyridine-3-carboxamide: Similar structure but with a chloro group instead of a nitro group.
N-Benzyl-2-methyl-5-bromopyridine-3-carboxamide: Similar structure but with a bromo group instead of a nitro group.
Uniqueness: N-Benzyl-2-methyl-5-nitropyridine-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various chemical transformations, making this compound versatile for different applications.
Properties
CAS No. |
60524-44-9 |
---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-benzyl-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-10-13(7-12(9-15-10)17(19)20)14(18)16-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,18) |
InChI Key |
YUSPJKZKYFQVSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.